ethyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a pyrazole moiety, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the 5-methyl-1H-pyrazole-3-carbaldehyde through the reaction of appropriate starting materials under controlled conditions.
Piperidine Ring Formation: The piperidine ring is synthesized by reacting suitable precursors, such as piperidine derivatives, with the pyrazole intermediate.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: The trifluoromethyl-substituted phenyl group is introduced through a nucleophilic substitution reaction, where the phenyl group is attached to the piperidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-phenylpiperidine-4-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Methyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
ethyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N3O2/c1-3-29-19(28)20(13-16-6-4-5-7-18(16)21(22,23)24)8-10-27(11-9-20)14-17-12-15(2)25-26-17/h4-7,12H,3,8-11,13-14H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJIUNDWPOPXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=NNC(=C2)C)CC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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